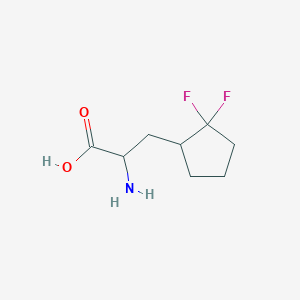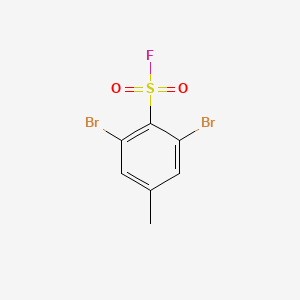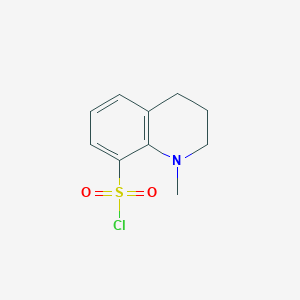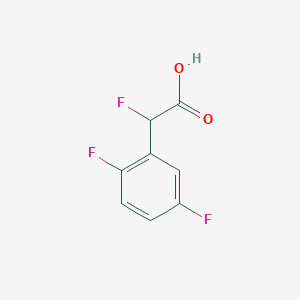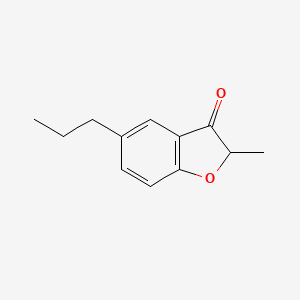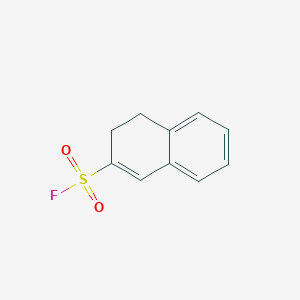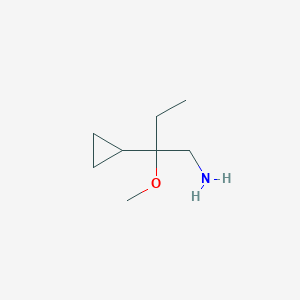
2-Cyclopropyl-2-methoxybutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-methoxybutan-1-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methoxybutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with sodium methoxide to form cyclopropylmethyl methoxy ether. This intermediate is then subjected to a reaction with butan-1-amine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methoxybutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation.
Scientific Research Applications
2-Cyclopropyl-2-methoxybutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methoxybutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its unique structure allows it to engage in various chemical interactions, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-methoxybutane: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Methoxybutan-1-amine: Does not have the cyclopropyl group, affecting its steric and electronic properties.
Cyclopropylamine: Lacks the methoxy and butan-1-amine components, resulting in different reactivity and applications.
Uniqueness
2-Cyclopropyl-2-methoxybutan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-cyclopropyl-2-methoxybutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-3-8(6-9,10-2)7-4-5-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
YADRTFCSBDJMFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)(C1CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



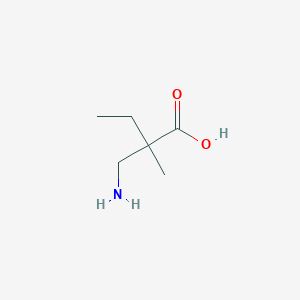
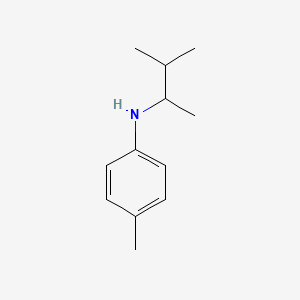
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13287656.png)
amine](/img/structure/B13287660.png)
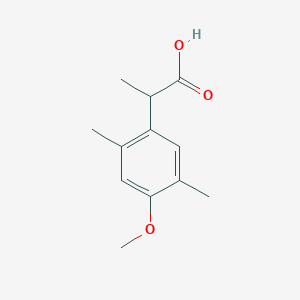
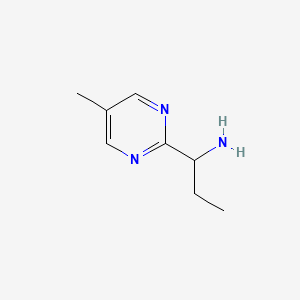
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine](/img/structure/B13287677.png)
